Benzene;chlorosulfanyl thiohypochlorite;molecular chlorine

Thermal stability Photoresist pre-bake compatibility Storage stability

Sourcing a consistent, high-thermal-stability photoacid generator (PAG) for i-line chemically amplified photoresists often leads to variable batch quality and long lead times. Triphenylsulfonium chloride solution (CAS 109037-76-5) solves this with a precisely controlled ~45% aqueous formulation. • Thermal stability to 277 °C (melting point) prevents premature acid release during pre-bake. • Photoacid quantum yield Φ_H⁺ 0.6-0.9 ensures reproducible resist sensitivity. • Aqueous solution form allows direct blending into water-compatible resist formulations. Supplied as technical-grade, ~45% in H₂O, with competitive bulk pricing and reliable global logistics.

Molecular Formula C6H6.Cl2.Cl12S2
Molecular Weight 284.1 g/mol
CAS No. 109037-76-5
Cat. No. B217963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene;chlorosulfanyl thiohypochlorite;molecular chlorine
CAS109037-76-5
Molecular FormulaC6H6.Cl2.Cl12S2
Molecular Weight284.1 g/mol
Structural Identifiers
SMILESC1=CC=CC=C1.S(SCl)Cl.ClCl
InChIInChI=1S/C6H6.Cl2S2.Cl2/c1-2-4-6-5-3-1;1-3-4-2;1-2/h1-6H;;
InChIKeyVWQDLARRABLIAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylsulfonium Chloride Procurement & Technical Baseline


The substance registered under CAS 109037-76-5 is commercially supplied as triphenylsulfonium chloride (TPSC) solution (~45–50% in water), a triarylsulfonium salt with the molecular formula C₁₈H₁₅ClS and a molecular weight of 298.83 g·mol⁻¹ [1]. TPSC belongs to the onium salt class of ionic photoacid generators (PAGs) and is distinguished by its conjugated triphenylsulfonium cation, which absorbs at λ_max ≈ 233 nm and undergoes photolytic cleavage to release a strong Brønsted acid (HCl) upon deep-UV exposure . It is primarily sourced as a technical-grade aqueous solution for chemically amplified photoresist (CAR) formulations in i-line (365 nm) and early DUV lithography, and is also cited in patent literature as a corrosion inhibitor for acidic metal-treatment baths [2].

1
i-line / g-line Photoresist PAG Thermally robust photoacid generator for chemically amplified resist formulations with high-temperature pre-bake compatibility.
2
Cationic Photoinitiator Initiates epoxy, vinyl ether, and oxetane polymerization under broadband UV exposure for coatings and adhesives.
3
Multi-Acid Corrosion Inhibitor Patent-cited protection of ferrous and cuprous metals in HCl, H₂SO₄, H₃PO₄, and HF cleaning systems.

Triphenylsulfonium Chloride Differentiation Drivers


Onium salt PAGs are not interchangeable commodities. The counter-anion, cation substitution pattern, and solution formulation collectively govern thermal stability, solubility in casting solvents, photoacid quantum yield, and trace-metal impurity profiles—parameters that directly determine resist sensitivity, shelf-life, and defect density in semiconductor manufacturing [1]. Unsubstituted triphenylsulfonium chloride (TPSC) occupies a distinct position: it delivers class-leading thermal stability (melting point 277 °C, with the triarylsulfonium cation framework stable to ~300 °C ) combined with moderate photoacid quantum yield (Φ_H⁺ ~0.5–0.9 range reported for triarylsulfonium salts [2]), but suffers from limited solubility in organic casting solvents relative to its triflate or nonaflate counterparts, a trade-off that directly impacts formulation loading and patternability in advanced photoresists.

Counter-Anion Mismatch Triflate or nonaflate salts differ markedly in organic-solvent solubility and formulation loading; direct substitution may alter resist film quality and patternability.
Supply Form Incompatibility Solid-powder comparator PAGs require organic-solvent dissolution; the aqueous solution form of TPSC may not transfer directly to solvent-cast workflows without reformulation.
Wavelength Specificity Gap TPSC is optimized for i-line (365 nm) absorption; alkyl-substituted PAGs designed for ArF (193 nm) transparency may be required for advanced-node lithography.

Triphenylsulfonium Chloride vs. Comparator PAGs: Quantitative Evidence


Thermal Stability: TPSC vs. Triflate and Hexafluoroarsenate PAGs

Triphenylsulfonium chloride exhibits a melting point of 277 °C, substantially exceeding that of triphenylsulfonium triflate (84–88 °C ) and triphenylsulfonium hexafluoroarsenate (195–197 °C ). The triarylsulfonium cation framework itself demonstrates no significant decomposition up to 300 °C, with select triarylsulfonium salts showing zero mass loss over 90 days at 300 °C in air [1]. This thermal robustness enables TPSC to withstand aggressive pre-exposure bake steps in chemically amplified resist processing without premature acid generation, a critical requirement for maintaining latent image fidelity in high-resolution lithography.

Thermal Stability
Cross-study comparable
277 °C vs. 84–88 °C / 195–197 °C
Supports high-temperature pre-bake process compatibility for CAR workflows.
Δ ≈ 189–193 °C over triflate; reported thermal robustness to ∼300 °C for triarylsulfonium class.
Thermal stability Photoresist pre-bake compatibility Storage stability

Photoacid Quantum Yield: Triarylsulfonium vs. Novel Sulfonium PAGs

Triarylsulfonium salts, the structural class to which triphenylsulfonium chloride belongs, deliver photoacid quantum yields (Φ_H⁺) consistently reported in the range of 0.6–0.9 [1]. In contrast, a series of structurally modified novel sulfonium PAGs synthesized via microwave-assisted methods exhibited quantum yields spanning only 0.01 to 0.4 [2]. Furthermore, under 254 nm irradiation relevant to photolithography, onium PAGs (including sulfonium types) displayed rapid photolysis with half-lives of 51–214 seconds and quantum yields ranging from 0.23 to 0.85 [3]. The upper end of the triarylsulfonium range (Φ_H⁺ ≈ 0.9) represents approximately a 2- to 90-fold enhancement in acid generation efficiency per absorbed photon compared to low-performing novel sulfonium congeners.

Quantum Yield (ΦH+)
Class-level inference
0.6–0.9 (triarylsulfonium class)
Class-range reference for resist photospeed estimation and exposure-dose planning.
Compound-specific quantum yield data to verify; class inference from review literature.
Photoacid quantum yield Photoresist sensitivity Cationic photopolymerization

Lithographic Wavelength Specificity for i-line Processes

Triphenylsulfonium chloride absorbs at a characteristic wavelength of 233 nm, corresponding to the π→π* transition of the triphenylsulfonium cation, with the photolytic dissociation of one phenyl ring producing the active acid species . This absorption profile is ideally suited for i-line (365 nm) and broadband UV lithography systems but limits utility at 193 nm (ArF) where high optical transparency is required—alkyl-substituted or non-ionic PAGs with reduced aromatic content typically exhibit absorbance coefficients roughly one-third of triarylsulfonium salts at 193 nm [1]. This spectral differentiation defines a clear application envelope: TPSC is the preferred PAG for mature i-line and g-line processes where its high absorptivity enhances acid yield, whereas 193 nm immersion and EUV processes require PAGs engineered for low absorbance at the exposure wavelength.

Wavelength Specificity
Cross-study comparable
λmax 233 nm; suited for i-line (365 nm) lithography
Defines i-line/g-line application envelope; limits ArF (193 nm) utility.
∼3× higher 193 nm absorbance vs. ArF-optimized PAGs reported; spectral matching review advised.
Absorption wavelength i-line lithography Photoresist spectral matching

Corrosion Inhibition: TPSC vs. Alternative Sulfonium Salts

Triphenylsulfonium chloride is explicitly cited as the preferred sulfonium salt for corrosion inhibition in acidic metal-treatment compositions, effective in sulfuric, phosphoric, hydrochloric, sulfamic, hydrofluoric, and fluosilicic acid systems [1]. A comparative electrochemical reduction study of TPSC against analogous onium compounds (including diphenyliodonium salts) demonstrated distinct reduction behavior, with triphenylsulfonium exhibiting a reduction potential that favors stable film formation on ferrous metal surfaces [2]. Patent literature specifically identifies TPSC as superior to alkylbenzyldialkylsulfonium and other sulfonium congeners for protecting ferrous and cuprous metals in contact with aqueous acid solutions, including those containing aggressive ferric ions [3].

Corrosion Inhibition
Head-to-head
Patent-cited preference over alkylbenzyl sulfonium salts
Multi-acid inhibition profile for ferrous and cuprous metal substrates.
Patent-supported (US 4,101,438; US 10,900,128); independent validation to confirm across target acid systems.
Corrosion inhibitor Acid pickling Oilfield chemical

Aqueous Solution Form Factor Advantage

Triphenylsulfonium chloride (CAS 109037-76-5) is commercially supplied as a ~45% (and ~50%) aqueous solution, whereas comparator PAGs such as triphenylsulfonium triflate , triphenylsulfonium nonaflate , and triphenylsulfonium hexafluoroarsenate are supplied as solid powders that require dissolution in organic solvents (PGMEA, cyclohexanone, or dichloromethane) prior to resist formulation. The pre-dissolved aqueous form eliminates a dissolution step, reduces solvent handling hazards, and is directly compatible with water-based resist or anti-corrosion formulation platforms—a distinct procurement and process-integration advantage for aqueous-processable photoresist systems and water-based corrosion inhibitor blends.

Supply Form
Data to verify
∼45–50% aqueous solution vs. solid powder comparators
May support water-based formulation integration and reduced solvent handling.
Sources absent; supplier specification and lot-specific concentration to verify independently.
Formulation convenience Aqueous PAG Process integration

Electrochemical Reduction: Distinction from Diphenyliodonium PAGs

A comparative electrochemical study of triphenylsulfonium chloride and diphenyliodonium chloride in aqueous solution revealed distinct reduction pathways [1]. The efficiency difference in photoinitiation between diphenyliodonium and triphenylsulfonium salts is attributed to the relative instability of their reduction products: diphenyliodonium reduction products dissociate more readily than those of triphenylsulfonium, leading to higher photoinitiation efficiency for iodonium salts in certain photosensitized systems [2]. However, triphenylsulfonium's more stable reduced intermediates confer advantages in dark stability and reduced undesired thermal acid generation during storage—a critical parameter for photoresist shelf-life where premature acid formation causes degradation of the acid-labile protecting groups in chemically amplified resists.

Dark Stability Mechanism
Head-to-head
More stable reduced intermediates vs. diphenyliodonium chloride
Supports extended photoresist shelf-life through lower dark acid generation.
System-dependent; quantitative dark-acid rates vary by sensitizer and formulation matrix.
Electrochemical reduction Redox behavior Photolysis mechanism

Triphenylsulfonium Chloride Application Scenarios


i-line and g-line Chemically Amplified Photoresist Formulation

TPSC's 233 nm absorption maximum and high photoacid quantum yield (Φ_H⁺ 0.6–0.9 class range) make it the PAG of choice for i-line chemically amplified photoresists still widely used in ≥0.35 μm node manufacturing. Its high melting point (277 °C) ensures compatibility with standard pre-bake temperatures without premature acid release, while its aqueous solution form facilitates direct blending into water-compatible resist formulations [1].

Cationic Photopolymerization for UV-Curable Coatings and Adhesives

TPSC serves as an efficient cationic photoinitiator for epoxy, vinyl ether, and oxetane monomer systems. The triarylsulfonium class delivers photoacid quantum yields up to 0.9, enabling rapid cure speeds under broadband UV exposure. Its thermal stability to 300 °C prevents unintended polymerization during storage of reactive monomer formulations [2].

Multi-Acid Corrosion Inhibitor for Metal Treatment and Oilfield Systems

Patent literature explicitly identifies triphenylsulfonium chloride as the preferred sulfonium salt for inhibiting corrosion of ferrous and cuprous metals in aqueous solutions of HCl, H₂SO₄, H₃PO₄, sulfamic acid, HF, and fluosilicic acid. This multi-acid efficacy, established in US Patents 4,101,438 and 10,900,128, positions TPSC as a single-component inhibitor solution for diverse chemical cleaning, pickling, and oilfield water-injection applications [3].

MALDI-TOF-MS Agent for Perfluoroalkyl Sulfonate Detection

TPSC has been demonstrated as a bifunctional agent enabling simultaneous selective enrichment of perfluoroalkyl sulfonates via precipitation as triphenylsulfonium perfluorosulfonic acid (TPA) ion pairs and direct detection by MALDI-TOF mass spectrometry using the triphenylsulfonium group as an intrinsic matrix. This dual functionality eliminates the need for separate enrichment and matrix application steps, streamlining analytical workflows for environmental monitoring of PFAS compounds [4].

Application
Selection Property
Validation Focus
i-line / g-line photoresist studies
Thermal stability for pre-bake process integration
Photoacid quantum yield class range and CDU
UV-curable coating and adhesive research
High-quantum-yield PAG class for rapid cure
Dark stability during reactive monomer storage
Acidic metal-treatment inhibitor studies
Multi-acid inhibition profile across HCl, H₂SO₄, H₃PO₄, HF
Film-formation endpoint on ferrous and cuprous substrates
PFAS detection by MALDI-TOF-MS
Bifunctional enrichment and intrinsic matrix agent
Direct detection workflow without separate matrix application
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